2-Hydroxybohemine
Overview
Description
Synthesis Analysis
Synthesis of hydroxylated aromatic compounds often involves complex reactions where selectivity and efficiency are crucial. Studies on similar compounds highlight the use of metal-organic frameworks and iron(IV)-oxo complexes in the hydroxylation process, demonstrating pathways that might be relevant for synthesizing 2-Hydroxybohemine or similar compounds (Gao et al., 2006); (Sahu et al., 2016).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of hydroxylated compounds are often characterized using techniques like X-ray diffraction, FT-IR, and UV-Vis spectroscopy. These methods provide insights into the electronic and geometric configurations of molecules, which are essential for understanding their reactivity and properties (Demircioğlu et al., 2015).
Chemical Reactions and Properties
Hydroxylated compounds participate in a variety of chemical reactions, including electrophilic aromatic substitution and oxidation processes. The reactivity can be influenced by the presence of hydroxyl groups, which can affect the electron density and thus the reactivity of the aromatic system (de Visser et al., 2007).
Scientific Research Applications
Bioinformatics and Disease Research : The 2-hydr_Ensemble algorithm, which involves the identification of lysine 2-hydroxyisobutyrylation in protein sequences, could be instrumental in diseases research and drug development (Bao, Yang, & Chen, 2021).
Cancer Research : Bohemine's potential anti-cancer activity might be linked to the epigenetic regulation of chromatin structure, with biomarkers identified through 2-D liquid phase separation and mass spectrometry (Skalnikova, Halada, Džubák, Hajdůch, & Kovářová, 2005).
Pharmaceutical Chemistry : Fe(II)/2-ketoglutarate-dependent dioxygenases can catalyze selective C-H bond oxidation for regioselective and stereoselective hydroxyl amino acid synthesis, offering potential for building complexity in pharmaceutical and fine chemical industries (Jing, Liu, Nie, & Xu, 2021).
Biomedical Research : Nonheme iron(II) complexes can activate oxygen to generate iron-oxygen intermediates, potentially aiding in understanding biomimetic processes (Hong, Lee, Shin, Fukuzumi, & Nam, 2009).
Chemical Biology : The investigation of the reaction mechanism of hydroxylamine oxidoreductase, particularly the initial two-electron, two-proton steps, suggests that further exploration is needed (Attia & Silaghi-Dumitrescu, 2014).
Toxicology : Hydroxylamine has been reported to have carcinostatic activity against certain tumors, potent mutagenic properties, and can cause skin irritation and eye damage (Gross, 1985).
properties
IUPAC Name |
2-[[[2-(3-hydroxypropylamino)-9-propan-2-ylpurin-6-yl]amino]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-12(2)24-11-21-15-16(20-10-13-6-3-4-7-14(13)26)22-18(23-17(15)24)19-8-5-9-25/h3-4,6-7,11-12,25-26H,5,8-10H2,1-2H3,(H2,19,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIXLXXNEZMSGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400018 | |
Record name | Cdk Inhibitor, p35 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxybohemine | |
CAS RN |
471270-60-7 | |
Record name | Cdk Inhibitor, p35 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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